Ethyl isopropylcarbamate

概述

描述

Ethyl isopropylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of isopropylamine with ethyl chloroformate. The reaction typically occurs under mild conditions and produces this compound along with hydrochloric acid as a byproduct .

Another method involves the reaction of isocyanates with alcohols. In this case, isopropyl isocyanate reacts with ethanol to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .

化学反应分析

Types of Reactions

Ethyl isopropylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can convert this compound into simpler amines.

Substitution: Substitution reactions can replace the ethyl or isopropyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .

科学研究应用

Organic Synthesis

EIPC serves as a reagent in organic synthesis, particularly in forming other carbamate derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex organic molecules.

Biological Studies

EIPC has been utilized in biological research to study enzyme inhibition and protein modification. Its structural properties allow it to interact with various biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicinal Chemistry

Research has explored the potential therapeutic properties of EIPC derivatives. For instance, modifications of EIPC have shown promise in drug development, particularly concerning their antibacterial and antifungal activities. A study highlighted its effectiveness against gram-positive bacteria, indicating a broader antimicrobial spectrum compared to other carbamates .

Antimicrobial Activity

A significant study investigated the antimicrobial properties of EIPC and its derivatives against various bacterial strains. The results indicated that EIPC exhibited bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The study concluded that increasing the alkyl chain length generally enhanced antibacterial activity.

Enzyme Interaction Studies

Another research focused on the interaction of EIPC with bile-salt-dependent lipases. The findings suggested that EIPC could serve as a competitive inhibitor for these enzymes, opening avenues for further exploration in metabolic studies and potential therapeutic interventions .

Industrial Applications

EIPC's stability and reactivity make it suitable for various industrial applications:

- Polymer Production : EIPC is used in synthesizing polyurethanes due to its ability to form stable carbamate linkages.

- Agricultural Chemistry : It has potential applications in developing environmentally friendly pesticides, leveraging its biochemical properties for pest control.

作用机制

The mechanism of action of ethyl isopropylcarbamate involves its interaction with various molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect metabolic pathways and cellular processes .

相似化合物的比较

Similar Compounds

Ethyl carbamate: Similar in structure but known for its carcinogenic properties.

Methyl carbamate: Another carbamate ester with different applications and properties.

Propyl carbamate: Similar in structure but with different physical and chemical properties.

Uniqueness

Ethyl isopropylcarbamate is unique due to its specific combination of ethyl and isopropyl groups, which confer distinct chemical and physical properties. Its applications in various fields make it a compound of interest for further research and development .

生物活性

Ethyl isopropylcarbamate, a carbamate compound, has garnered attention in pharmacological and toxicological studies due to its biological activity. This article explores its biological properties, including toxicity, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

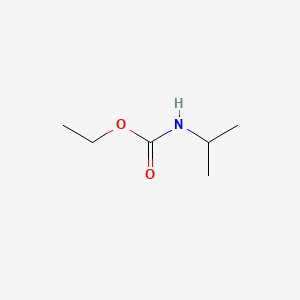

This compound is characterized by the presence of an ethyl group and an isopropyl group attached to the carbamate functional group. Its chemical structure can be represented as:

This compound is soluble in organic solvents and exhibits varying stability under different environmental conditions.

Toxicity Studies

This compound has been investigated for its toxicity using various model organisms. Notably, studies have shown that it can induce neurodegeneration and developmental toxicity in Caenorhabditis elegans. Chronic exposure led to significant reductions in growth and reproduction rates:

- Growth Inhibition : At concentrations of 100 mM, body size was reduced by 30%, while 150 mM resulted in a 69% reduction.

- Reproductive Toxicity : Exposure at 100 mM decreased brood size by 59% and at 150 mM by 93% compared to controls.

- Lifespan Reduction : Mean lifespan decreased by 26% at 100 mM and by 43% at 150 mM exposure levels .

Carcinogenic Potential

This compound has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). The mechanism of its carcinogenicity involves metabolic conversion to vinyl carbamate, which forms mutagenic DNA adducts. This process has been linked to increased tumor incidence in various tissues during animal studies .

The biological activity of this compound appears to be mediated through oxidative stress pathways. Transcriptomic analyses revealed that exposure leads to the upregulation of genes associated with antioxidant defense mechanisms and detoxification processes:

- Gene Expression Changes : Over 4,000 genes were differentially expressed following exposure, indicating a broad impact on cellular functions .

- Oxidative Stress Response : Increased expression of antioxidant enzymes suggests that the compound induces oxidative stress as a primary mechanism of toxicity .

Data Table: Summary of Biological Effects

| Biological Effect | Concentration (mM) | Effect Observed |

|---|---|---|

| Growth Inhibition | 100 | 30% reduction in body size |

| Growth Inhibition | 150 | 69% reduction in body size |

| Reproductive Toxicity | 100 | 59% decrease in brood size |

| Reproductive Toxicity | 150 | 93% decrease in brood size |

| Lifespan Reduction | 100 | 26% decrease in mean lifespan |

| Lifespan Reduction | 150 | 43% decrease in mean lifespan |

Case Studies

- Neurodegeneration in C. elegans : A study demonstrated that chronic exposure to this compound resulted in dopaminergic neurodegeneration. This was confirmed through morphological assessments and gene expression analysis, highlighting the compound's neurotoxic effects .

- Carcinogenic Risk Assessment : A comprehensive assessment indicated that this compound poses significant carcinogenic risks due to its metabolic byproducts. The findings prompted regulatory scrutiny regarding its presence in food products and alcoholic beverages .

属性

IUPAC Name |

ethyl N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)7-5(2)3/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPZAGOYKNIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180603 | |

| Record name | Carbamic acid, isopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2594-20-9 | |

| Record name | Ethyl N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2594-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isopropylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002594209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl ethyl urethan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, isopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ISOPROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6CSR4YU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。